2-(Chloromethyl)-3-fluoro-6-methylpyridine
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Overview
Description
2-(Chloromethyl)-3-fluoro-6-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluoro-6-methylpyridine typically involves the chloromethylation of 3-fluoro-6-methylpyridine. One common method includes the reaction of 3-fluoro-6-methylpyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of piperazine as a catalyst in the chloromethylation process has been reported to increase the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-fluoro-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine carboxylic acids or aldehydes.
Reduction: Products include 3-fluoro-6-methylpyridine.
Scientific Research Applications
2-(Chloromethyl)-3-fluoro-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-fluoro-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3,5-dimethylpyridine
- 2-(Chloromethyl)-4-fluoropyridine
- 2-(Chloromethyl)-3-chloropyridine
Uniqueness
2-(Chloromethyl)-3-fluoro-6-methylpyridine is unique due to the presence of both fluoro and chloromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C7H7ClFN |
---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-(chloromethyl)-3-fluoro-6-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |
InChI Key |
VZWFNVUJGCHDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)F)CCl |
Origin of Product |
United States |
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